molecular formula C3H6O2 B104479 (1,2,3-13C3)propanoic acid CAS No. 153474-35-2

(1,2,3-13C3)propanoic acid

Cat. No. B104479
Key on ui cas rn: 153474-35-2
M. Wt: 77.057 g/mol
InChI Key: XBDQKXXYIPTUBI-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04172840

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=CC.[CH3:4][CH2:5][C:6]([O:8]O)=[O:7]>>[CH2:6]1[O:8][CH:5]1[CH3:4].[C:6]([OH:8])(=[O:7])[CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The substantially dry organic solution is now fed by the line 121 to a reactor

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04172840

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=CC.[CH3:4][CH2:5][C:6]([O:8]O)=[O:7]>>[CH2:6]1[O:8][CH:5]1[CH3:4].[C:6]([OH:8])(=[O:7])[CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The substantially dry organic solution is now fed by the line 121 to a reactor

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04172840

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=CC.[CH3:4][CH2:5][C:6]([O:8]O)=[O:7]>>[CH2:6]1[O:8][CH:5]1[CH3:4].[C:6]([OH:8])(=[O:7])[CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The substantially dry organic solution is now fed by the line 121 to a reactor

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04172840

Procedure details

The substantially dry organic solution is now fed by the line 121 to a reactor 122 which is conveniently illustrated as a column, although in practice a long tubular reactor would be preferred. Propylene is also fed to this reactor by a line 123 from a storage vessel 124. It will be appreciated that under normal conditions of temperature and pressure, propylene is a gas and therefore the reactor 122 is operated under pressure in order that the propylene should be kept in solution in the organic solution. The propylene reacts with the perpropionic acid in the reactor 122 to give propylene oxide and propionic acid in accordance with step (e). This product mixture is taken by a line 125 to a first distillation column 126 and in this column any unreacted propylene is distilled off as a light fraction and is passed by a line 127 to a condenser 128. In the condenser 128 the propylene is condensed and is fed by a line 129 back to the reactor 122. Any uncondensible gases are passed to waste through a line 130.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=CC.[CH3:4][CH2:5][C:6]([O:8]O)=[O:7]>>[CH2:6]1[O:8][CH:5]1[CH3:4].[C:6]([OH:8])(=[O:7])[CH2:5][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The substantially dry organic solution is now fed by the line 121 to a reactor

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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